Dienestrol

Description

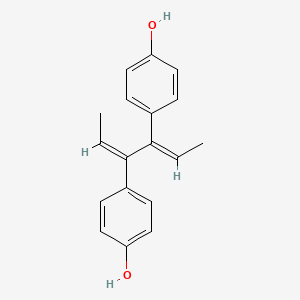

This compound is a synthetic, non-steroidal estrogen. It is an estrogen receptor agonist. Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy. Using or applying an estrogen relieves or lessens: dryness and soreness in the vagina, itching, redness, or soreness of the vulva. Conditions that are treated with vaginal estrogens include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis).

This compound has been reported in Magnolia obovata with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1947.

A synthetic, non-steroidal estrogen structurally related to stilbestrol. It is used, usually as the cream, in the treatment of menopausal and postmenopausal symptoms.

See also: Diethylstilbestrol (related); Hexestrol (related).

Structure

3D Structure

Properties

IUPAC Name |

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFQCUYFHCNBW-SCGPFSFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873495 | |

| Record name | (E,E)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS. | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER | |

CAS No. |

13029-44-2, 84-17-3 | |

| Record name | 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienestrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dienestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dienestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIENESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRW32X4U1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/ | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dienestrol's Interaction with Estrogen Receptors: A Mechanistic Deep Dive

Introduction: The Significance of Dienestrol in Estrogen Receptor Research

This compound is a synthetic, non-steroidal estrogen that has been instrumental in both clinical applications and fundamental research into the mechanisms of estrogen signaling.[1][2][3] As a potent estrogen receptor (ER) agonist, its actions mimic those of endogenous estrogens, making it a valuable tool for dissecting the intricate pathways governed by these nuclear receptors.[4] This technical guide provides an in-depth exploration of the molecular interactions between this compound and estrogen receptors, the subsequent cellular signaling cascades, and the experimental methodologies used to characterize these processes. For researchers and drug development professionals, understanding the precise mechanism of action of compounds like this compound is paramount for the development of novel therapeutics targeting estrogen-related pathologies.

Molecular Interaction: Binding Affinity and Receptor Subtype Selectivity

The initial and most critical step in this compound's mechanism of action is its high-affinity binding to estrogen receptors.[5] this compound, like the endogenous ligand 17β-estradiol, is a lipophilic molecule that can passively diffuse across the cell membrane to interact with ERs located in the cytoplasm and nucleus.[1][6] There are two primary subtypes of the estrogen receptor, ERα and ERβ, which are encoded by separate genes and exhibit distinct tissue distributions and transcriptional regulatory activities.[7]

This compound is a potent agonist for both ERα and ERβ.[8] Its binding affinity has been quantified through various in vitro assays, demonstrating a strong interaction with both receptor subtypes. The key parameters used to define this interaction are the inhibition constant (Ki), which represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand, and the Relative Binding Affinity (RBA), which compares the affinity of this compound to that of 17β-estradiol.

| Ligand | Receptor Subtype | Ki (nM) | Relative Binding Affinity (RBA) % |

| This compound | ERα | 0.05[8][9] | 37 (Range: 20.4–223)[9] |

| This compound | ERβ | 0.03[8][9] | 56–404[9] |

| 17β-Estradiol | ERα | 0.115 (Range: 0.04–0.24)[9] | 100[9] |

| 17β-Estradiol | ERβ | 0.15 (Range: 0.10–2.08)[9] | 100[9] |

Table 1: Quantitative Binding Affinity of this compound for ERα and ERβ. Data compiled from publicly available sources. The ranges in RBA reflect inter-assay variability.[9]

The high binding affinity of this compound for both ER subtypes underscores its potent estrogenic activity.[5] The slight preference for ERβ suggested by the lower Ki value may have tissue-specific implications, although its functional consequences are an area of ongoing investigation.

Conformational Dynamics and Co-regulator Recruitment

Upon binding, this compound induces a significant conformational change in the estrogen receptor.[7][10] This structural rearrangement is crucial for the subsequent steps in the signaling cascade. In its unbound state, the ER is associated with a complex of heat shock proteins (HSPs) that maintain it in an inactive conformation.[10] Ligand binding triggers the dissociation of these HSPs, exposing the DNA-binding domain (DBD) and the dimerization surface of the receptor.[9]

The ligand-induced conformation of the receptor's ligand-binding domain (LBD) is a critical determinant of its transcriptional activity. Agonists like this compound promote a specific LBD conformation that facilitates the recruitment of co-activator proteins.[11] These co-activators, such as members of the p160/steroid receptor co-activator (SRC) family, possess histone acetyltransferase (HAT) activity or recruit other proteins with this function.[12][13] The acetylation of histones leads to a more open chromatin structure, making the DNA more accessible to the transcriptional machinery.

Conversely, antagonists or selective estrogen receptor modulators (SERMs) induce a different conformational change in the LBD that favors the recruitment of co-repressor proteins, such as N-CoR and SMRT.[14][15] These co-repressors are associated with histone deacetylase (HDAC) activity, which promotes a condensed chromatin state and transcriptional repression. The ability of this compound to act as a potent agonist is therefore directly linked to its capacity to induce an ER conformation that preferentially recruits co-activators over co-repressors.[12]

Downstream Signaling: Genomic and Non-Genomic Pathways

The binding of this compound to estrogen receptors initiates a cascade of events that can be broadly categorized into genomic and non-genomic signaling pathways.[5][16]

Genomic Signaling Pathway

This is the classical and well-established mechanism of estrogen action.[9][17]

-

Ligand Binding and Receptor Dimerization: this compound binds to ERα or ERβ, inducing a conformational change and dissociation from HSPs. The activated receptors then form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[9]

-

Nuclear Translocation and DNA Binding: The dimerized receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[9][18]

-

Recruitment of Co-activators and Transcriptional Activation: The DNA-bound receptor complex recruits a suite of co-activator proteins, which in turn recruit components of the basal transcriptional machinery, including RNA polymerase II, leading to the initiation of gene transcription.[9][11]

-

Protein Synthesis and Cellular Response: The transcribed messenger RNA (mRNA) is then translated into proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and regulation of various metabolic processes.[6]

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can also elicit rapid cellular responses through non-genomic signaling.[16][19] This pathway is initiated by a subpopulation of estrogen receptors located at the plasma membrane.[18]

-

Membrane Receptor Activation: this compound binds to membrane-associated ERs (mERs).

-

Activation of Second Messenger Cascades: This binding rapidly activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[16]

-

Modulation of Cellular Function: These signaling cascades can lead to a variety of rapid cellular effects, including changes in ion channel activity, calcium mobilization, and activation of other signaling proteins. These pathways can also indirectly influence gene expression by phosphorylating and activating transcription factors.[17]

Experimental Protocols for Characterizing this compound-ER Interaction

A comprehensive understanding of this compound's mechanism of action relies on a suite of well-established in vitro and cell-based assays.

Protocol 1: Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a test compound for the estrogen receptor.[9] It measures the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the ER.

Methodology:

-

Receptor Preparation: Prepare a source of estrogen receptors, typically from the cytosol of estrogen-responsive tissues (e.g., rat uterus) or from recombinant sources.[9]

-

Competitive Binding Reaction: Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of this compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.[9]

-

Data Analysis: Plot the percentage of specifically bound radioligand as a function of the log concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

Protocol 2: Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα, or a host cell line co-transfected with an ER expression vector) and transfect them with a reporter plasmid. This plasmid contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing one or more EREs.

-

Compound Treatment: Treat the transfected cells with varying concentrations of this compound.

-

Cell Lysis and Reporter Activity Measurement: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

-

Data Analysis: Plot the reporter gene activity as a function of the log concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 3: Co-activator/Co-repressor Recruitment Assay

These assays, often based on techniques like Fluorescence Resonance Energy Transfer (FRET) or Mammalian Two-Hybrid (M2H), directly measure the interaction between the ER and co-regulator proteins in the presence of a ligand.

Methodology (FRET-based):

-

Protein Labeling: Label the ER with a donor fluorophore (e.g., CFP) and a co-activator or co-repressor protein with an acceptor fluorophore (e.g., YFP).

-

In Vitro Interaction: Mix the labeled proteins in the presence of this compound.

-

FRET Measurement: Excite the donor fluorophore and measure the emission from the acceptor fluorophore. An increase in FRET signal indicates that the two proteins are in close proximity, signifying recruitment.

-

Data Analysis: Quantify the FRET signal at different concentrations of this compound to determine the dose-dependency of co-regulator recruitment.

Conclusion: A Multifaceted Mechanism of Action

The mechanism of action of this compound on estrogen receptors is a multi-step process that begins with high-affinity binding and culminates in the modulation of gene expression. As a potent ER agonist, this compound induces a specific receptor conformation that favors the recruitment of co-activators, leading to the activation of target genes through the classical genomic pathway. Furthermore, this compound can also initiate rapid cellular responses via non-genomic signaling pathways. A thorough understanding of these intricate mechanisms, elucidated through a combination of binding, reporter, and recruitment assays, is essential for leveraging the therapeutic potential of estrogen receptor modulation while minimizing off-target effects. The continued study of compounds like this compound will undoubtedly provide further insights into the complex biology of estrogen signaling.

References

- 1. This compound | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 4. This compound Result Summary | BioGRID [thebiogrid.org]

- 5. benchchem.com [benchchem.com]

- 6. Dinestrol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Assessment and Molecular Actions of Endocrine-Disrupting Chemicals That Interfere with Estrogen Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric regulation of estrogen receptor structure, function, and coactivator recruitment by different estrogen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression and hormonal regulation of coactivator and corepressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estrogen receptors recruit SMRT and N-CoR corepressors through newly recognized contacts between the corepressor N terminus and the receptor DNA binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estrogen response element-dependent regulation of transcriptional activation of estrogen receptors alpha and beta by coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. KEGG PATHWAY: map04915 [genome.jp]

- 19. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Estrogenic Activity of Dienestrol In Vitro

Abstract: Dienestrol is a synthetic, non-steroidal estrogen belonging to the stilbestrol group, recognized for its potent agonistic activity on estrogen receptors (ER)[1][2][3]. Historically used in therapeutic applications for managing menopausal symptoms, its high affinity for both ERα and ERβ makes it a compound of significant interest for researchers in endocrinology, toxicology, and drug development[2][4][5]. Understanding its in vitro estrogenic activity is crucial for characterizing its mechanism of action and assessing its potential as an endocrine disruptor. This guide provides a comprehensive framework for investigating the estrogenic activity of this compound, detailing the molecular mechanisms, core experimental protocols, data analysis, and validation systems necessary for robust and reliable assessment.

Introduction: this compound and the Imperative for In Vitro Estrogenicity Assessment

This compound (4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol) is a synthetic estrogen that has been used for hormone replacement therapy[6][7][8]. Its structural similarity to diethylstilbestrol (DES) underpins its powerful estrogenic effects[2][9]. The primary concern with such potent xenoestrogens is their ability to mimic endogenous estrogens, like 17β-estradiol (E2), and potentially disrupt normal endocrine function[1]. Therefore, precise and reliable in vitro methods are essential to quantify its biological activity. In vitro assays offer a controlled environment to dissect specific molecular interactions, providing a mechanistic foundation for understanding a compound's potential physiological impact without the complexities of a full organismal study.

Molecular Mechanism of this compound's Estrogenic Action

The biological effects of this compound are mediated primarily through its interaction with the nuclear estrogen receptors, ERα and ERβ[4][10]. As an ER agonist, this compound initiates a cascade of molecular events identical to that of endogenous estradiol, which can be categorized into genomic and non-genomic pathways[1][4].

Classical Genomic Signaling Pathway:

-

Ligand Binding: this compound, being lipophilic, passively diffuses across the cell membrane into the cytoplasm and/or nucleus, where it binds to the ligand-binding domain of ERα or ERβ[1][10].

-

Conformational Change and Dimerization: This binding induces a critical conformational change in the receptor, causing it to dissociate from heat shock proteins. This allows the receptor to form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ)[4].

-

Nuclear Translocation and DNA Binding: The ligand-receptor dimer complex translocates into the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[4].

-

Transcriptional Activation: Upon binding to the ERE, the complex recruits a suite of co-activator proteins. This assembly of the transcriptional machinery initiates or enhances the transcription of downstream genes, leading to the synthesis of new proteins that elicit a physiological response[4][10].

This compound exhibits a remarkably high binding affinity for both estrogen receptor subtypes. Studies have shown its affinity to be approximately 223% for ERα and 404% for ERβ relative to estradiol, indicating it is a highly potent agonist[2]. Quantitative studies report Ki values of 0.05 nM for ERα and 0.03 nM for ERβ[4][11].

Figure 1: Genomic estrogen receptor signaling pathway activated by this compound.

Core Methodologies for In Vitro Assessment

Two primary types of in vitro assays are widely accepted for quantifying estrogenic activity: cell proliferation assays and reporter gene assays.

-

Cell Proliferation (E-SCREEN) Assay: This assay utilizes estrogen-dependent cell lines, most commonly the human breast cancer cell line MCF-7[12][13][14]. These cells require estrogens to proliferate. The assay measures the increase in cell number after exposure to a test compound, which is directly proportional to its estrogenic potency[12][15]. While physiologically relevant, it can be susceptible to confounding factors that affect cell viability independent of ER activation[15].

-

ER-Mediated Reporter Gene Assay: This is a more direct and specific method for measuring ER transcriptional activation[16][17]. It uses a host cell line (e.g., T-47D, HeLa, HEK293) that has been stably transfected with two key components: the human estrogen receptor (ERα) and a reporter gene (commonly luciferase) whose expression is controlled by EREs[17][18][19]. When an estrogenic compound activates the ER, the receptor-ligand complex binds to the EREs and drives the expression of the luciferase enzyme. The resulting light output, measured with a luminometer after adding a substrate, provides a quantitative measure of ER activation[19][20]. This method is highly sensitive, specific, and is the basis for internationally recognized test guidelines, such as OECD Test Guideline 455[18][20][21].

For its specificity and robustness, this guide will focus on the ERα Luciferase Reporter Gene Assay .

Detailed Protocol: ERα Luciferase Transcriptional Activation Assay

This protocol is based on the principles outlined in the OECD 455 guideline for stably transfected transactivation in vitro assays[18][20][21].

4.1 Materials and Reagents

-

Cell Line: T-47D or HeLa-9903 cell line stably expressing human ERα and an ERE-driven luciferase reporter construct[17][18].

-

Culture Medium: DMEM/F12 or appropriate medium, supplemented with fetal bovine serum (FBS).

-

Stripped FBS: FBS treated with dextran-coated charcoal (DCC-FBS) to remove endogenous steroids[18].

-

Test Compound: this compound (CAS 84-17-3).

-

Controls: 17β-Estradiol (E2, positive control), vehicle (e.g., DMSO, negative control), and a strong anti-estrogen like ICI 182,780 (Fulvestrant) for antagonist testing.

-

Assay Plates: 96-well, white, clear-bottom tissue culture plates.

-

Luciferase Assay System: Commercially available kit containing cell lysis buffer and luciferase substrate (luciferin).

-

Luminometer: Plate-reading luminometer for quantifying light output.

4.2 Experimental Workflow

-

Cell Culture and Plating:

-

Maintain the ER-luciferase reporter cell line in standard culture medium with 10% FBS. Cells should not be used beyond a specified passage number (e.g., <40) to ensure response integrity[18].

-

Two to three days prior to the assay, switch cells to a hormone-free medium by replacing standard FBS with 5-10% DCC-FBS. This starves the cells of estrogens and maximizes their responsiveness.

-

Harvest the cells and seed them into 96-well plates at a pre-determined density (e.g., 1x10⁴ cells/well) in the hormone-free medium. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in hormone-free medium. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M to capture the full dose-response curve.

-

Prepare identical serial dilutions for the positive control, E2.

-

Remove the plating medium from the cells and add the compound dilutions (including vehicle and positive controls) to the respective wells.

-

Incubate the plates for 20-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

After incubation, remove the treatment medium.

-

Wash the cells gently with phosphate-buffered saline (PBS).

-

Add the cell lysis buffer provided in the luciferase assay kit to each well and incubate for 15-20 minutes at room temperature on a shaker to ensure complete cell lysis.

-

Add the luciferase substrate to each well.

-

Immediately measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

-

Figure 2: Experimental workflow for the ERα Luciferase Reporter Assay.

Data Analysis and Interpretation

5.1 Generating the Dose-Response Curve

The raw RLU data is processed to determine the estrogenic activity. First, normalize the data by setting the vehicle control response as 0% and the maximum response from the E2 positive control as 100%. Plot the normalized response (%) against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.

5.2 Key Quantitative Metrics

From the dose-response curve, two critical parameters are calculated:

-

EC50 (Half Maximal Effective Concentration): This is the concentration of the test compound that elicits 50% of the maximum response[22]. It is a primary measure of the compound's potency; a lower EC50 value indicates higher potency.

-

Relative Potency (RP): To compare the potency of this compound to the standard, E2, the RP is calculated:

-

RP = (EC50 of E2 / EC50 of this compound)

-

5.3 Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

| Compound | EC50 (nM) | Relative Potency (vs. E2) | Max Efficacy (% of E2) | Source |

| 17β-Estradiol (E2) | ~0.006 | 1.0 | 100% | [17] |

| This compound | ~3.23 | ~0.0018 | ~100% | [11] |

| Diethylstilbestrol (DES) | ~0.006 | ~1.0 | ~100% | [23] |

Note: EC50 values can vary between cell lines and specific assay conditions. The values presented are representative.

System Validation and Trustworthiness

To ensure the integrity and reliability of the results, a robust system of controls and quality checks is mandatory.

-

Positive Control (E2): Must produce a full sigmoidal dose-response curve with an EC50 value within the laboratory's historical range, confirming the cells are responsive.

-

Vehicle Control (e.g., DMSO): Establishes the baseline response and should not induce any significant luciferase activity. The final solvent concentration should be kept low (typically <0.1%) to avoid cytotoxicity.

-

Reference Standard Plate: Each experimental run should include a full dose-response curve for the reference estrogen (E2) to calculate relative potencies and monitor assay performance over time.

-

Cell Viability Assay: A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo®) should be run, especially at high concentrations of the test compound. This is critical to ensure that a decrease in luciferase signal is due to anti-estrogenic activity or receptor saturation, not simply cell death[15].

-

Z'-Factor: For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening[16].

Conclusion

This guide outlines a comprehensive and technically sound approach for the in vitro investigation of this compound's estrogenic activity using the ERα luciferase reporter gene assay. By adhering to a detailed, validated protocol and incorporating rigorous quality controls, researchers can generate reliable and reproducible data. The high potency of this compound, confirmed through its low nanomolar EC50 and high relative binding affinity, underscores its significance as both a pharmacological tool and a potential endocrine disruptor. The methodologies described herein provide the necessary framework for scientists in academic and industrial settings to accurately characterize the estrogenic profile of this compound and other related compounds.

References

- 1. This compound | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Result Summary | BioGRID [thebiogrid.org]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Page loading... [guidechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 9. Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dinestrol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. caymanchem.com [caymanchem.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 16. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. oecd.org [oecd.org]

- 21. policycommons.net [policycommons.net]

- 22. researchgate.net [researchgate.net]

- 23. A comparison of the estrogenic potencies of estradiol, ethynylestradiol, diethylstilbestrol, nonylphenol and methoxychlor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Imperative of a Potent Xenoestrogen: A Technical Guide to Dienestrol

Foreword: Understanding the Environmental Significance of Dienestrol

This compound, a synthetic non-steroidal estrogen, has a historical footprint in pharmaceuticals for the management of menopausal symptoms.[1][2][3] However, its potent estrogenic activity and persistence classify it as a significant xenoestrogen—a foreign substance that mimics the effects of endogenous estrogen—posing a considerable threat to environmental health.[2][4] This guide provides a comprehensive technical overview for researchers, environmental scientists, and drug development professionals on the multifaceted role of this compound as an environmental contaminant. We will delve into its mechanism of action, environmental fate and transport, analytical detection methodologies, toxicological impacts, and the current landscape of remediation strategies. While specific environmental data for this compound is less abundant compared to other synthetic estrogens like 17α-ethinylestradiol (EE2), this guide will synthesize the available information and draw relevant parallels from closely related compounds to provide a holistic understanding of its environmental implications.

Molecular Profile and Endocrine Disrupting Mechanism of this compound

This compound, chemically known as 4,4'-(1,2-diethylidene-1,2-ethanediyl)bis-phenol, is a stilbestrol derivative.[2] Its planar structure and the presence of two hydroxyl groups are key to its high binding affinity for estrogen receptors (ERα and ERβ).[1][5][6]

High-Affinity Binding to Estrogen Receptors

This compound exhibits a remarkably high affinity for both ERα and ERβ, in some cases exceeding that of the natural hormone, estradiol.[1][7] This potent binding is the primary driver of its endocrine-disrupting effects.

| Ligand | Receptor Subtype | Ki (nM) | Relative Binding Affinity (RBA %) vs. Estradiol |

| This compound | ERα | 0.05[5] | 223 |

| This compound | ERβ | 0.03[5] | 404 |

| 17β-Estradiol | ERα | ~0.12[5] | 100 |

| 17β-Estradiol | ERβ | ~0.15[5] | 100 |

Table 1: Comparative binding affinities of this compound and 17β-Estradiol for Estrogen Receptors α and β. Data compiled from multiple sources, with RBA reflecting inter-assay variability.

Signaling Pathways Activated by this compound

Upon binding to estrogen receptors, this compound triggers a cascade of molecular events, disrupting normal endocrine function.

The primary mechanism of action is through the genomic pathway.[5]

Caption: Genomic signaling pathway of this compound.

This compound can also initiate rapid, non-genomic signaling through membrane-associated estrogen receptors (mERs), leading to rapid cellular responses independent of gene transcription.[5]

Environmental Fate and Transport

The environmental persistence and mobility of this compound are crucial factors in its risk profile. While specific data for this compound is limited, the behavior of other synthetic estrogens provides valuable insights.

Sources of Environmental Contamination

The primary sources of this compound and other synthetic estrogens in the environment include:

-

Wastewater Treatment Plant (WWTP) Effluents: Incomplete removal during wastewater treatment is a major pathway for entry into aquatic ecosystems.[8][9][10][11]

-

Industrial Discharges: Pharmaceutical manufacturing facilities and other industries can be significant point sources.[12][13]

-

Agricultural Runoff: The historical use of synthetic estrogens as growth promoters in livestock can lead to soil and water contamination.[14][15]

Environmental Persistence

The persistence of synthetic estrogens in the environment is variable and depends on factors like sunlight, temperature, and microbial activity.

Sunlight can contribute to the degradation of estrogenic compounds in aquatic environments.[16] The rate of photodegradation is influenced by the chemical structure of the compound and the presence of photosensitizing agents in the water.[17][18][19] While specific pathways for this compound are not well-documented, studies on similar compounds suggest that photodegradation can lead to transformation products with altered estrogenic activity.[6][20]

Microbial communities in soil, sediment, and water play a significant role in the breakdown of estrogens.[21][22][23][24] Biodegradation can occur under both aerobic and anaerobic conditions, with varying efficiencies.[3][25][26] The degradation of estrogens often involves hydroxylation and cleavage of the aromatic rings.[27][28] However, the degradation of synthetic estrogens like this compound can be slower compared to natural estrogens.[14]

Transport and Bioaccumulation

Due to its moderate lipophilicity, this compound has the potential to sorb to soil and sediment particles, which can act as environmental sinks and sources.[26] This sorption behavior influences its transport in aquatic systems. There is also a potential for bioaccumulation in aquatic organisms, leading to magnification up the food chain.[14]

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound in various environmental matrices.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.

Caption: General workflow for water sample preparation.

Instrumental Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the quantification of this compound and other estrogens in environmental samples.[1] Gas chromatography-mass spectrometry (GC-MS) is also utilized, often requiring derivatization of the analyte.

| Technique | Sample Matrix | Limit of Detection (LOD) | Reference |

| LC-MS/MS | Environmental Water | 0.05 - 0.10 ng/L | [1] |

| GC-MS | Bovine Urine | 0.15 µg/L | Not directly in results, but implied by similar compound analysis |

Table 2: Examples of analytical methods and their reported limits of detection for stilbene estrogens.

Ecotoxicological Effects of this compound

The potent estrogenic activity of this compound can have profound and detrimental effects on wildlife, even at very low environmental concentrations.

Effects on Aquatic Organisms

Exposure to synthetic estrogens has been shown to cause a range of adverse effects in fish and other aquatic life, including:

-

Feminization of male fish: Development of female characteristics in males, including the production of vitellogenin (an egg yolk precursor protein).[17]

-

Reproductive dysfunction: Reduced fertility, altered sex ratios, and in severe cases, population collapse.[17][29][30]

-

Developmental abnormalities: Impacts on the development of reproductive organs.[30]

Human Health Concerns

While direct environmental exposure to this compound at levels high enough to cause acute effects in humans is unlikely, there is concern about the potential long-term consequences of low-level exposure through contaminated drinking water and food sources.[10][14][23][31][32] Endocrine-disrupting chemicals are linked to a variety of health issues, including reproductive problems and an increased risk of certain cancers.[4][33]

Environmental Regulations and Quality Standards

Currently, there are no widely established environmental quality standards (EQS) specifically for this compound. However, regulatory bodies in Europe and North America have proposed or implemented EQS for other potent estrogens like 17α-ethinylestradiol (EE2) and 17β-estradiol (E2).[12][24] These standards are typically in the low nanogram per liter range for surface waters, reflecting the high potency of these compounds.

Remediation and Mitigation Strategies

Addressing this compound contamination requires a multi-pronged approach, including improved wastewater treatment and the development of effective remediation technologies.

Advanced Wastewater Treatment

Conventional wastewater treatment plants are often not designed to completely remove synthetic estrogens.[8] Advanced treatment processes that show promise for the removal of these compounds include:

-

Ozonation [28]

-

Activated Carbon Adsorption [7]

-

Membrane Filtration (e.g., Nanofiltration and Reverse Osmosis) [2]

Bioremediation and Phytoremediation

Harnessing natural processes for the degradation of this compound is an area of active research.

-

Bioremediation: Utilizing microorganisms with the ability to degrade estrogens.[22][26]

-

Phytoremediation: Using plants to take up and metabolize contaminants from soil and water.[7]

-

Constructed Wetlands: Engineered systems that utilize natural processes involving vegetation, soil, and their associated microbial assemblages to treat wastewater.[22][35]

Future Perspectives and Research Needs

While significant progress has been made in understanding the environmental risks of xenoestrogens, there are critical knowledge gaps specifically concerning this compound. Future research should focus on:

-

Environmental Monitoring: Widespread monitoring programs to determine the actual environmental concentrations of this compound in various matrices.

-

Degradation Pathways: Detailed elucidation of the biodegradation and photodegradation pathways of this compound and the estrogenic activity of its transformation products.

-

Toxicological Studies: Long-term, low-dose exposure studies on a wider range of wildlife species to better understand the ecological risks.

-

Remediation Technologies: Development and optimization of cost-effective and sustainable technologies for the removal of this compound from contaminated water and soil.

By addressing these research needs, the scientific community can develop a more complete picture of the environmental risks posed by this compound and formulate effective strategies for its management and mitigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Removal of endocrine disrupters from the contaminated environment: public health concerns, treatment strategies and future perspectives - A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of estrogen biodegradation pathways and application in environmental bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photodegradation of quinestrol in waters and the transformation products by UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Distribution of estrogenic steroids in municipal wastewater treatment plants in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Status of hormones and painkillers in wastewater effluents across several European states—considerations for the EU watch list concerning estradiols and diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Occurrence and sources of hormones in water resources—environmental and health impact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamics of steroid estrogen daily concentrations in hospital effluent and connected waste water treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Do concentrations of ethinylestradiol, estradiol, and diclofenac in European rivers exceed proposed EU environmental quality standards? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Environmental impact of estrogens on human, animal and plant life: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. iisd.org [iisd.org]

- 18. products.cpachem.com [products.cpachem.com]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Nature based solutions for removal of steroid estrogens in wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Removal and Biodegradation of 17β-Estradiol and Diethylstilbestrol by the Freshwater Microalgae Raphidocelis subcapitata - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Environmental fate of pharmaceuticals in water/sediment systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Estrogen Degraders and Estrogen Degradation Pathway Identified in an Activated Sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Diversity of estrogen biodegradation pathways and application in environmental bioremediation [frontiersin.org]

- 29. Estetrol has a lower impact than 17α-ethinylestradiol on the reproductive capacity of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Environmental toxins and the impact of other endocrine disrupting chemicals in women's reproductive health - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Emerging Estrogenic Pollutants in the Aquatic Environment and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. scienceopen.com [scienceopen.com]

- 34. Contemporary Techniques for Remediating Endocrine-Disrupting Compounds in Various Water Sources: Advances in Treatment Methods and Their Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Frontiers | Nature based solutions for removal of steroid estrogens in wastewater [frontiersin.org]

An In-Depth Technical Guide on the Historical Development and First Synthesis of Dienestrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and first synthesis of Dienestrol, a synthetic non-steroidal estrogen. It delves into the scientific context that spurred its creation, detailing the pioneering work in the field of synthetic estrogens that led to its discovery. The guide offers a meticulous, step-by-step protocol for its initial chemical synthesis, explaining the underlying chemical principles and experimental choices. Furthermore, it explores the mechanism of action of this compound as an estrogen receptor agonist and discusses the structure-activity relationships that confer its potent biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both historical perspective and practical scientific insights.

PART 1: Historical Development

The Quest for Synthetic Estrogens

The early 20th century marked a pivotal era in endocrinology with the isolation and structural elucidation of natural steroidal estrogens. However, the therapeutic application of these hormones was hampered by high production costs and poor oral bioavailability. This challenge ignited a fervent search for synthetic, non-steroidal alternatives that could be produced economically and administered orally.

A major breakthrough occurred in 1938 when Sir Edward Charles Dodds and his team synthesized diethylstilbestrol (DES), a potent synthetic estrogen with a stilbene backbone.[1][2] This landmark achievement demonstrated that estrogenic activity was not exclusive to the steroidal nucleus and opened the door for the development of a new class of therapeutic agents.[3][4]

The Emergence of this compound

Following the discovery of DES, research efforts intensified to create other stilbene-based estrogens with potentially improved therapeutic profiles. This compound (also known as dienoestrol) emerged from this wave of innovation.[5][6] It is a close structural analogue of DES, characterized by a hexa-2,4-diene core substituted with 4-hydroxyphenyl groups at positions 3 and 4.[7]

Introduced in the United States in 1947 as Synestrol and in France in 1948 as Cycladiene, this compound was primarily used to treat symptoms of menopause.[5] Like other estrogens, it was also used for conditions such as atrophic vaginitis and vulvar atrophy.[8][9]

PART 2: First Synthesis of this compound

The initial synthesis of this compound was a significant accomplishment in medicinal chemistry, providing a scalable method for its production. The process is a two-step procedure involving the reductive dimerization of a ketone followed by dehydration.

Synthetic Protocol: A Step-by-Step Guide

Step 1: Reductive Dimerization of p-Hydroxypropiophenone

The synthesis commences with the reductive dimerization of p-hydroxypropiophenone to yield 3,4-bis(p-hydroxyphenyl)hexane-3,4-diol.

-

Rationale: This step creates the central carbon-carbon bond of the hexestrol backbone through the coupling of two ketone molecules.

-

Reagents and Conditions:

-

p-Hydroxypropiophenone

-

Reducing agent (e.g., amalgamated magnesium or zinc)

-

Inert solvent (e.g., anhydrous benzene)

-

Reaction is typically carried out under reflux.

-

-

Procedure:

-

Dissolve p-hydroxypropiophenone in the inert solvent.

-

Add the reducing agent to the solution.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by techniques such as thin-layer chromatography).

-

After cooling, quench the reaction with a dilute acid.

-

The resulting pinacol is then isolated through standard workup procedures.

-

Step 2: Dehydration to Form this compound

The intermediate pinacol is then dehydrated to introduce the conjugated double bonds, forming this compound.

-

Rationale: The elimination of two water molecules is driven by the formation of a thermodynamically stable conjugated diene system.

-

Reagents and Conditions:

-

3,4-bis(p-hydroxyphenyl)hexane-3,4-diol (from Step 1)

-

Dehydrating agent (e.g., acetyl chloride, acetic anhydride, or a strong acid catalyst)

-

The reaction is typically heated.

-

-

Procedure:

-

The pinacol is treated with a dehydrating agent.

-

The reaction mixture is heated to drive the elimination reaction.

-

The crude this compound product is then purified, often by recrystallization, to yield the final product.

-

Visualization of the Synthetic Pathway

Caption: The two-step synthesis of this compound from p-Hydroxypropiophenone.

Key Experimental Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| p-Hydroxypropiophenone | C₉H₁₀O₂ | 150.17 |

| 3,4-bis(p-hydroxyphenyl)hexane-3,4-diol | C₁₈H₂₂O₄ | 302.36 |

| This compound | C₁₈H₁₈O₂ | 266.34 |

PART 3: Scientific Integrity & Logic

Mechanism of Action: An Estrogen Receptor Agonist

This compound exerts its physiological effects by acting as an agonist of the estrogen receptors (ERα and ERβ).[7][8] It diffuses into target cells and binds to these receptors with high affinity.[9][10] In fact, its affinity for ERα and ERβ is approximately 223% and 404% of that of estradiol, respectively.[5] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs), modulating the transcription of target genes.[7] This ultimately results in the physiological responses characteristic of estrogens.[10]

Structure-Activity Relationship

The potent estrogenic activity of stilbene-based compounds like this compound is attributed to their ability to mimic the spatial arrangement of key functional groups in natural estrogens. The distance between the two hydroxyl groups in the trans configuration of these synthetic molecules is comparable to that of the hydroxyl groups in estradiol, allowing for effective binding to the estrogen receptor.[11] The stilbene structure can serve as a scaffold for developing both potent estrogen agonists and antagonists.[12][13]

Visualizing the Mechanism of Action

Caption: Simplified schematic of this compound's mechanism of action.

References

- 1. Edward Charles Dodds (1899-1973) | Embryo Project Encyclopedia [embryo.asu.edu]

- 2. Diethylstilbestrol – Wikipedie [cs.wikipedia.org]

- 3. des-is-it.org [des-is-it.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [medbox.iiab.me]

- 7. This compound | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Result Summary | BioGRID [thebiogrid.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Dinestrol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of stilbene-based pure estrogen antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Identification and Biological Activity of Dienestrol Metabolites

Abstract

Dienestrol (DIES), a synthetic non-steroidal estrogen, has been utilized in therapeutic applications and is a known principal metabolite of the more infamous diethylstilbestrol (DES). Understanding the biotransformation of this compound is critical for evaluating its complete toxicological and pharmacological profile. This guide provides a comprehensive technical overview of the metabolic pathways of this compound, the analytical methodologies for metabolite identification, and the biological activities of its metabolic products. We delve into the central role of oxidative metabolism in generating potentially reactive intermediates and the subsequent detoxification via conjugation pathways. Detailed, field-tested protocols for key analytical and biological assays are provided to equip researchers in drug development and toxicology with the necessary tools to investigate stilbene estrogen metabolism.

Introduction: The Dual Identity of this compound

This compound is a potent synthetic estrogen belonging to the stilbestrol group, acting as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. Its binding affinity for these receptors is remarkably high, surpassing that of the endogenous hormone 17β-estradiol[1][2][3]. Historically used to manage menopausal symptoms, its primary significance in toxicology stems from its role as a major metabolic product of diethylstilbestrol (DES), a compound with established carcinogenic and teratogenic effects[4][5].

The study of this compound's metabolism is therefore twofold: it is essential for understanding the downstream effects of DES exposure and for evaluating the safety profile of this compound itself. The metabolic fate of a xenobiotic dictates its biological residence time, potency, and potential for transformation into reactive, toxic species. For estrogens, this process is intimately linked to carcinogenesis through two primary mechanisms: receptor-mediated hormonal activity and metabolic activation to genotoxic intermediates[6][7]. This guide will dissect these pathways as they pertain to this compound and its derivatives.

Metabolic Pathways: A Tale of Activation and Detoxification

The metabolism of this compound, like other phenolic estrogens, proceeds through a well-established two-phase process. Phase I involves oxidative metabolism, primarily hydroxylation, mediated by the Cytochrome P450 (CYP) superfamily of enzymes. Phase II consists of conjugation reactions, where enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach polar moieties to facilitate excretion[5][8].

Phase I: Oxidative Metabolism and the Formation of Reactive Intermediates

The critical first step in the metabolic activation of estrogens is hydroxylation of the aromatic rings to form catechols (compounds with two adjacent hydroxyl groups)[9][10]. This reaction is catalyzed by CYP enzymes, predominantly in the liver[3]. While the specific CYP isoforms responsible for this compound hydroxylation are not definitively characterized in the literature, the metabolism of the parent compound DES and endogenous estrogens is well-documented to involve CYP1A1, CYP1A2, CYP1B1, and CYP3A4[11][12].

These catechol estrogens can then undergo a one-electron oxidation to form semiquinones, which can be further oxidized to highly reactive ortho-quinones (o-quinones)[10][13]. This redox cycling process can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage[10].

The known oxidative metabolites of this compound include:

-

Catechol Metabolites (e.g., 3'-hydroxy-Dienestrol) : These are the direct products of CYP-mediated aromatic hydroxylation. While often less estrogenic than the parent compound, their significance lies in their potential to be oxidized to quinones[9][14].

-

Omega-hydroxy-Dienestrol : Hydroxylation can also occur on the aliphatic side chain, a common metabolic pathway for stilbene compounds[15][16].

-

This compound-3',4'-quinone (DIES-3',4'-Q) : This highly electrophilic o-quinone is the putative reactive intermediate formed from the oxidation of a catechol precursor[1].

The formation of these quinones is considered a key initiating event in estrogen-induced cancer, as they can react with DNA to form adducts, leading to mutations if not repaired[7][13][17].

Phase II: Conjugation and Detoxification

Phase II metabolism serves as the primary detoxification route. The hydroxyl groups on this compound and its Phase I metabolites are targets for glucuronidation and sulfation[8][18].

-

Glucuronidation : Catalyzed by UGTs, this process attaches a glucuronic acid moiety, significantly increasing water solubility and facilitating elimination. This compound-glucuronide is a known metabolite found in urine[15][16]. The UGT1A and UGT2B families are primarily responsible for estrogen conjugation[8].

-

Sulfation : SULT enzymes, such as SULT1E1, catalyze the transfer of a sulfonate group. This is another major pathway for inactivating and eliminating estrogens[8].

An imbalance where Phase I metabolic activation outpaces Phase II detoxification can lead to an accumulation of reactive quinone species, increasing the risk of toxicity and genotoxicity[18].

Diagram: Generalized Metabolic Pathway of this compound

Below is a logical diagram illustrating the key phases of this compound metabolism, highlighting the balance between detoxification and metabolic activation.

Caption: Generalized metabolic pathway of this compound.

Identification of Metabolites: Analytical Strategies

The identification and quantification of metabolites in complex biological matrices (e.g., liver microsome incubates, urine, plasma) is a significant analytical challenge. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for these studies due to its exceptional sensitivity and specificity[19][20][21].

In Vitro Metabolism Models

The primary tool for generating metabolites in a controlled environment is the use of subcellular liver fractions.

-

Liver Microsomes : These are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate. They are a rich source of Phase I (CYP) and some Phase II (UGT) enzymes and are widely used for metabolic stability and metabolite profiling studies[10].

-

S9 Fraction : This is the supernatant from a 9,000g centrifugation and contains both microsomes and cytosolic enzymes, offering a broader range of metabolic capabilities, including cytosolic SULTs.

-

Hepatocytes : Intact liver cells provide the most physiologically relevant model, containing the full complement of metabolic enzymes, cofactors, and transporters.

LC-MS/MS for Metabolite Characterization

High-resolution mass spectrometry (HRMS), particularly with instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is indispensable[19][20]. The workflow involves incubating the parent drug (this compound) with the in vitro system (e.g., human liver microsomes), followed by extraction and LC-MS/MS analysis.

Metabolite Identification Workflow:

-

Prediction : Anticipate likely metabolites based on known biotransformation pathways (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

-

Detection : Analyze samples using full-scan HRMS to detect potential metabolite ions. Compare chromatograms of test samples against controls (incubations without cofactors or without the drug) to pinpoint drug-related peaks.

-

Confirmation : Fragment the candidate ions (MS/MS) to obtain structural information. The fragmentation pattern of a metabolite will often retain a characteristic fragment of the parent drug, aiding in its identification.

Diagram: Metabolite Identification Workflow

This diagram outlines the typical experimental process from in vitro incubation to metabolite identification.

Caption: Experimental workflow for metabolite identification.

Biological Activity of this compound and its Metabolites

The biological effects of this compound and its metabolites are primarily driven by their estrogenic activity and their potential for genotoxicity following metabolic activation.

Estrogenic Activity

This compound is a powerful estrogen receptor agonist. The activity of its metabolites can be assessed using a tiered approach of in vitro assays.

-

ER Competitive Binding Assay : This assay measures the ability of a test compound to displace radiolabeled estradiol from isolated estrogen receptors (ERα or ERβ). It determines the binding affinity (expressed as Ki or Relative Binding Affinity - RBA), which is a direct measure of interaction with the target.

-

Reporter Gene Assays : Cell-based assays, such as ER-CALUX®, use engineered cell lines that contain an estrogen-responsive element linked to a reporter gene (e.g., luciferase)[2][3][14][16]. Binding of an agonist to the ER triggers transcription of the reporter gene, producing a measurable signal (light). This assay confirms that binding leads to a functional transcriptional response and provides a measure of potency (EC50).

While data for this compound's own metabolites is scarce, studies on DES metabolites show that metabolic transformation generally reduces, but does not eliminate, estrogenic activity[4].

| Compound | Receptor Subtype | Relative Binding Affinity (%) vs. Estradiol | Source |

| This compound | ERα | ~223% | [1] |

| ERβ | ~404% | [1] | |

| Diethylstilbestrol (DES) | ERα | ~468% | [1] |

| ERβ | ~295% | [1] | |

| 17β-Estradiol | ERα & ERβ | 100% (Reference) | [1] |

Genotoxicity and Carcinogenicity

The carcinogenic potential of estrogens is linked to the formation of quinone metabolites that can covalently bind to DNA, forming adducts[7][17]. These adducts, if not repaired, can lead to mutations during DNA replication, initiating cancer[7].

A pivotal finding distinguishes this compound from its parent, DES. While the quinones of DES and estradiol readily form depurinating DNA adducts, the this compound quinone (DIES-3',4'-Q) was found not to produce these adducts[1]. This is attributed to this compound's rigid dienic chain, which is perpendicular to the phenyl planes, sterically hindering its ability to intercalate into the DNA helix—a prerequisite for the reaction[1]. This structural feature suggests that this compound, despite being a potent estrogen, may have a lower intrinsic genotoxic and carcinogenic potential than DES. This is supported by findings that DES, but not this compound, induces DNA adduct formation and cell transformation in Syrian hamster embryo cells[6].

Cytotoxicity

High concentrations of xenobiotics or their reactive metabolites can lead to cell death. Cytotoxicity can be assessed using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability[9][21]. The formation of ROS during the redox cycling of catechol estrogens can contribute significantly to cytotoxicity by damaging lipids, proteins, and DNA[10].

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the core assays discussed in this guide. These are intended as a starting point and should be optimized for specific laboratory conditions.

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To generate this compound metabolites for identification by LC-MS/MS.

Materials:

-

Human Liver Microsomes (HLM), pooled (e.g., from Xenotech or Corning)

-

This compound (Parent Compound)

-

NADPH Regenerating System (e.g., BD Gentest™ NADPH Regeneration System, Solution A & B)

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN), ice-cold, containing an internal standard if desired.

-

Microcentrifuge tubes, incubator/water bath, centrifuge.

Procedure:

-

Preparation: Thaw HLM and NADPH regenerating solutions on ice. Prepare a master mix of buffer and HLM. The final protein concentration should be optimized, typically between 0.2-1.0 mg/mL.

-

Pre-incubation: Add the HLM/buffer master mix to microcentrifuge tubes. Add this compound (typically from a DMSO or ACN stock, ensuring final solvent concentration is <1%) to achieve the desired final concentration (e.g., 1-10 µM). Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiation: Start the reaction by adding the NADPH regenerating system (Solutions A and B). Include negative controls: one without NADPH and one without this compound.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). Time-course experiments (0, 5, 15, 30, 60 min) are recommended for initial characterization.

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold ACN. This precipitates the microsomal proteins.

-

Processing: Vortex the tubes vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the protein.

-

Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Estrogen Receptor Alpha (ERα) Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound metabolites for ERα.

Materials:

-

Source of ERα: Rat uterine cytosol or recombinant human ERα protein.

-

Radiolabeled Ligand: [³H]17β-estradiol.

-

Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.

-

Hydroxylapatite (HAP) slurry: To separate bound from free ligand.

-

Test Compounds: this compound, metabolites, and 17β-estradiol (for standard curve).

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Prepare serial dilutions of the unlabeled test compounds and the 17β-estradiol standard.

-

Assay Setup: In assay tubes, combine the ERα preparation, assay buffer, and a single, fixed concentration of [³H]17β-estradiol (typically 0.5-1.0 nM).

-

Competition: Add varying concentrations of the unlabeled test compounds or the 17β-estradiol standard to the tubes. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol or DES).

-

Incubation: Incubate the mixture, typically overnight at 4°C, to reach equilibrium.

-

Separation: Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes. Vortex and incubate on ice for 15-20 minutes.

-

Washing: Wash the HAP pellets multiple times with buffer to remove unbound [³H]17β-estradiol. Centrifuge and discard the supernatant between washes.

-

Counting: After the final wash, resuspend the HAP pellet in ethanol, transfer to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [³H]17β-estradiol against the log concentration of the competitor. Use non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Relative Binding Affinity (RBA) as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Protocol 3: ERα-CALUX® Reporter Gene Assay

Objective: To quantify the estrogenic potency of this compound metabolites.

Materials:

-

ERα-CALUX® cells (e.g., human U2OS cell line stably transfected with ERα and a luciferase reporter gene).

-

Cell culture medium (phenol red-free to avoid background estrogenicity).

-

Test compounds dissolved in DMSO.

-

White, opaque 96-well cell culture plates.

-

Luciferase assay reagent (containing luciferin substrate).

-

Luminometer plate reader.

Procedure:

-

Cell Plating: Seed ERα-CALUX® cells into a 96-well plate at a density that will result in ~70-80% confluency at the time of the assay. Culture for 24 hours.

-

Dosing: Prepare serial dilutions of the test compounds and positive control (17β-estradiol) in culture medium. Remove the old medium from the cells and replace it with the medium containing the test compounds. Ensure the final DMSO concentration is consistent and low (e.g., <0.5%).

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

Lysis and Measurement: Remove the medium. Wash the cells with Phosphate Buffered Saline (PBS). Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

-

Reading: Immediately measure the luminescence produced in each well using a luminometer.

-

Data Analysis: Plot the luminescence (Relative Light Units) against the log concentration of the test compound. Use a sigmoidal dose-response model to calculate the EC50 (the concentration that produces 50% of the maximal response). Potency can be compared relative to the EC50 of 17β-estradiol.

Conclusion and Future Directions

This compound is a potent estrogen receptor agonist whose biotransformation follows the classic pathways of oxidative metabolism and conjugation. The key event in its metabolic activation is the formation of catechol and subsequently quinone intermediates. However, compelling evidence suggests that the unique stereochemistry of the this compound quinone prevents it from forming the depurinating DNA adducts associated with the carcinogenicity of DES, indicating a potentially lower intrinsic genotoxic risk[1][6].

While the overall metabolic map is understood, significant data gaps remain. Future research should focus on:

-

Comprehensive Metabolite Profiling: A definitive study using modern LC-HRMS/MS to identify and quantify the full spectrum of this compound metabolites produced in human liver systems is needed.

-

Reaction Phenotyping: Identifying the specific CYP and UGT isoforms responsible for this compound metabolism is crucial for predicting drug-drug interactions and understanding inter-individual variability in its clearance.

-